Cas no 1126-07-4 (Benzenepropanol, g-methyl-, (gR)-)
1126-07-4 structure
Product Name:Benzenepropanol, g-methyl-, (gR)-
CAS No:1126-07-4
MF:C10H14O
MW:150.217563152313
CID:117442
PubChem ID:7006462
Update Time:2025-04-18
Benzenepropanol, g-methyl-, (gR)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanol, g-methyl-, (gR)-
- (R)-3-Phenyl-butanol
- (R)-3-Phenyl-butan-1-ol
- 3-(r)-phenylbutan-1-ol
- 1126-07-4
- SQGBBDFDRHDJCJ-SECBINFHSA-N
- (3R)-3-PHENYLBUTAN-1-OL
- SCHEMBL3607526
-
- Inchi: 1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
- InChI Key: SQGBBDFDRHDJCJ-SECBINFHSA-N
- SMILES: OCC[C@@H](C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 150.10452
- Monoisotopic Mass: 150.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Benzenepropanol, g-methyl-, (gR)- Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
1126-07-4 (Benzenepropanol, g-methyl-, (gR)-) Related Products
- 20017-67-8(3,3-Diphenylpropanol)
- 2722-36-3(3-PHENYL-1-BUTANOL)
- 56740-71-7(Benzenebutanol,d-phenyl-)
- 147598-21-8(3-4-(2-methylpropyl)phenylpropan-1-ol)
- 55066-48-3(3-Methyl-5-phenylpentan-1-ol)
- 4756-19-8(Cyclamen Alcohol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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